1-(azidomethyl)cyclopropane-1-carbonitrile
Description
1-(Azidomethyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring an azidomethyl (-CH₂N₃) group and a nitrile (-CN) group attached to the cyclopropane ring. This compound’s structural rigidity, imparted by the cyclopropane ring, combined with the reactive azide functionality, makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The nitrile group further enhances its utility in medicinal chemistry, where it can act as a bioisostere or participate in additional transformations .
Properties
IUPAC Name |
1-(azidomethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXYBCANROUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279432 | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124213-11-1 | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124213-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediates and Reaction Steps
| Step | Intermediate / Compound | Reaction Type | Conditions / Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Optically active epichlorohydrin → Lactone intermediate | Nucleophilic substitution and cyclization | Diethylmalonate, base | ~50-67% | Stereochemically pure lactone (compound 5 or 6) |
| 2 | Lactone alcohol to tosylate (leaving group) | Tosylation | Tos-Cl, DMAP, solvent THF | 67% | Tosylate (compound 8) used for substitution |
| 3 | Tosylate substitution with azide | Nucleophilic substitution | NaN3, THF/H2O (8:2) | 98% | Azidomethyl substitution (compound 10) |
| 4 | Lactone ring opening to ester or amide | Ring opening | Et2NH + AlCl3 for amide (compound 11) or methanol for ester (compound 15) | 73-77% | Ester unstable, amide preferred for further steps |
| 5 | Oxidation of alcohol to aldehyde | Oxidation | Swern oxidation optimized | Up to 97% | Aldehyde intermediate (compound 12 or 16) |
| 6 | Strecker reaction to aminonitrile | Strecker synthesis | Ammonium chloride, KCN or equivalents | Quantitative (crude) | Aminonitrile (compound 13) formed as diastereomeric mixture |
| 7 | Hydrolysis to amino acid | Acidic hydrolysis | HCl, controlled time | 5-20% (variable) | Hydrolysis yield sensitive to conditions; lactam formation possible |
Detailed Reaction Pathway
Step 1: Formation of Lactone Intermediate
- Starting from optically active (R)-epichlorohydrin, reaction with diethylmalonate yields a cyclopropane lactone intermediate with defined stereochemistry.
- Yield optimization includes use of CaCl2 with NaBH4 for reduction steps, improving lactone yield to approximately 94%.
Step 2: Conversion of Alcohol to Leaving Group
- The alcohol moiety on the lactone is converted to a tosylate to create a good leaving group for nucleophilic substitution.
- Tosylation in THF with Tos-Cl and DMAP yields tosylate in 67% yield, which is superior to other methods like iodination or tosylation in DCM.
Step 3: Azidomethyl Substitution
- The tosylate is substituted with sodium azide (NaN3) in a THF/H2O solvent mixture, yielding the azidomethyl derivative in 98% yield.
- This step is crucial for introducing the azide group onto the cyclopropane ring.
Step 4: Lactone Ring Opening
- The lactone ring is opened to form either an ester or an amide.
- Amide formation using diethylamine and aluminum chloride proceeds with 77% yield and is preferred due to the instability of the ester form.
- The ester form tends to revert to the lactone upon storage.
Step 5: Oxidation to Aldehyde
- The alcohol group is oxidized to an aldehyde using Swern oxidation, which after optimization yields up to 97%.
- Dess-Martin oxidation was less effective due to purification issues.
Step 6: Strecker Reaction
- The aldehyde undergoes a Strecker reaction with ammonia and cyanide sources to form the aminonitrile intermediate.
- The reaction produces a crude mixture of diastereomers in approximately quantitative yield, but purification is challenging due to imine reversibility.
Step 7: Hydrolysis to Amino Acid
- Acidic hydrolysis converts the aminonitrile to the corresponding amino acid.
- Hydrolysis yields vary widely (5-20%) and are sensitive to reaction time and conditions due to potential degradation and lactam formation.
- Attempts to hydrolyze amide intermediates were less successful, favoring the ester route despite its instability.
Stereochemical Considerations
- The synthetic route preserves stereochemistry from the starting epichlorohydrin.
- Diastereomeric mixtures are formed during the Strecker reaction, requiring chromatographic separation.
- NMR coupling constants and chiral HPLC analysis confirm the stereochemical assignments of the final products.
Summary Table of Preparation Method Yields
| Reaction Step | Yield (%) | Comments |
|---|---|---|
| Lactone formation from epichlorohydrin | 50-67 | Stereochemically pure intermediate |
| Tosylation of alcohol | 67 | Improved in THF solvent |
| Azide substitution | 98 | High yield, clean purification |
| Lactone ring opening to amide | 77 | Preferred over ester due to stability |
| Oxidation to aldehyde (Swern) | 97 | Optimized conditions |
| Strecker reaction to aminonitrile | ~100 (crude) | Diastereomeric mixture |
| Hydrolysis to amino acid | 5-20 | Sensitive to conditions |
Research Findings and Practical Notes
- The use of tosylate as a leaving group is preferred over iodide or chloride substitutions due to higher yields and easier purification.
- The azide substitution step is highly efficient in mixed aqueous-organic solvents.
- Swern oxidation outperforms Dess-Martin oxidation in yield and purification ease for aldehyde formation.
- Strecker reaction yields aminonitrile intermediates quantitatively but requires careful handling due to diastereomer formation and instability during purification.
- Hydrolysis to the amino acid is the most sensitive step, with low yields and potential side reactions such as lactam formation.
- Overall, the synthetic route allows for late-stage functionalization, enabling diverse derivatization of the cyclopropane scaffold.
Chemical Reactions Analysis
1-(azidomethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Common reagents used in these reactions include organometallic reagents, reducing agents, and catalysts like copper(I) for cycloaddition reactions.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Development
1-(Azidomethyl)cyclopropane-1-carbonitrile serves as a versatile building block in the synthesis of bioactive molecules. Its derivatives have been investigated for potential therapeutic effects, particularly in oncology and virology.
Antitumor Activity
Research has shown that derivatives of this compound can exhibit significant antitumor properties. For instance, certain palladium complexes derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and pancreatic cancers. A notable study highlighted that these complexes could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents.
Antiviral Properties
Some derivatives have also been evaluated for antiviral activity. Preliminary findings indicate that specific analogs can inhibit viral replication, making them candidates for further exploration in the treatment of viral infections .
Chemical Biology
Bioorthogonal Chemistry
The compound is employed in bioorthogonal chemistry, which allows for the selective labeling and tracking of biomolecules within living systems. This application is crucial for studying cellular processes and developing targeted therapies. The azide group in this compound can undergo cycloaddition reactions to form stable triazole rings, facilitating the attachment of various probes to biomolecules without interfering with biological functions .
Materials Science
Development of New Materials
In materials science, this compound is utilized in the synthesis of new polymers and energetic materials. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Energetic Materials
The compound's azide functionality has been explored in the development of energetic materials, which are crucial for applications in propellants and explosives. Research indicates that incorporating azide groups can significantly increase the energy output of these materials while maintaining safety standards during handling .
Case Study 1: Anticancer Activity
A study conducted on palladium complexes derived from this compound demonstrated promising results against various cancer cell lines. The research focused on the mechanism by which these complexes induce apoptosis in cancer cells, revealing that they form covalent adducts with cellular targets, leading to increased cytotoxicity .
Case Study 2: Enzyme Inhibition
Another investigation explored the enzyme inhibition properties of cyclopropane derivatives, including this compound. The study found that these compounds could act as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme involved in drug metabolism. The mechanism involved the formation of covalent bonds with the enzyme's active site, resulting in decreased enzymatic activity and potential implications for drug interactions .
Mechanism of Action
The mechanism of action of 1-(azidomethyl)cyclopropane-1-carbonitrile involves its high reactivity due to the presence of the azido group. This group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles . These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropane-1-carbonitrile (CAS 1849196-57-1)
- Structure : A bromophenyl group replaces the azidomethyl moiety.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity. Commonly employed in pharmaceutical intermediates .
- Synthesis : Prepared via cyclopropanation of bromophenylacetonitrile derivatives .
- Key Difference : The bromine substituent enables aryl coupling, whereas the azide in the parent compound facilitates cycloaddition.
1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile
- Structure : Contains a nitrophenyl group with hydroxyl and nitro substituents.
- Applications: Serves as a precursor for amino derivatives via nitro reduction, useful in kinase inhibitor synthesis .
- Reactivity : The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution, unlike the azide’s dipolar reactivity .
Derivatives with Sulfur-Containing Groups
1-(Methylsulfanyl)cyclopropane-1-carbonitrile
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile (CAS 36674-50-7)
- Structure : Features a benzenesulfonyl group.
- Applications : Acts as a sulfonamide precursor in protease inhibitors. The sulfonyl group enhances binding to enzyme active sites .
Nitrogen-Containing Derivatives
1-Aminocyclopropane-1-carbonitrile
1-((5-(2-Amino-4-methyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-2,4-difluorobenzyl)amino)cyclopropane-1-carbonitrile
- Structure : Complex substituent with a thiazine ring and fluorine atoms.
- Applications : Potent β-secretase (BACE1) inhibitor for Alzheimer’s disease research. The fluorine atoms enhance blood-brain barrier penetration .
Halogenated Derivatives
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile
- Structure : Chlorophenyl substituent.
- Applications : Intermediate in corrosion inhibitors and fluorescent dyes. The chlorine atom stabilizes charge-transfer complexes .
Biological Activity
Overview
1-(Azidomethyl)cyclopropane-1-carbonitrile (CAS No. 1124213-11-1) is a compound characterized by a cyclopropane ring attached to an azido group and a carbonitrile functional group. With a molecular formula of CHN and a molecular weight of 122.13 g/mol, this compound exhibits significant reactivity due to the azido group, making it a valuable candidate for various biological applications and chemical transformations.
The presence of the azido group (-N₃) in this compound contributes to its high reactivity, allowing it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The azido group can be replaced by nucleophiles such as amines or alcohols.
- Reduction : The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Cycloaddition : The compound can engage in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, which are important in medicinal chemistry .
The biological activity of this compound is largely attributed to its ability to undergo transformations that allow it to interact with various biological targets. The azido group's reactivity enables it to participate in bioconjugation techniques, facilitating the attachment of the compound to biomolecules for labeling or tracking purposes in biological systems .
Biological Applications
Research has highlighted several potential applications for this compound:
- Bioconjugation : Its high reactivity makes it suitable for attaching labels to proteins and other biomolecules, aiding in tracking and imaging studies.
- Synthesis of Heterocycles : The compound serves as a building block for synthesizing various heterocycles, which are crucial in drug development .
- Medicinal Chemistry : Due to its unique structural properties, it may be utilized in the development of new pharmaceuticals targeting specific biological pathways.
Case Studies and Research Findings
Recent studies have explored the biological implications of using azide-containing compounds like this compound in drug design and synthesis:
- Triazole Formation : Research demonstrates that compounds derived from this compound can form triazoles through click chemistry, leading to potential anti-cancer agents .
| Compound | Reaction Type | Yield (%) | Biological Activity |
|---|---|---|---|
| Triazole Derivative A | Click Reaction | 70% | Anticancer Activity |
| Triazole Derivative B | Click Reaction | 81% | Antimicrobial Activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(azidomethyl)cyclopropane-1-carbonitrile, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves cyclopropanation of a nitrile precursor via [2+1] strategies. For example, arylacetonitriles can react with dihaloalkanes under basic conditions to form the cyclopropane ring . Introducing the azidomethyl group may require substitution reactions, such as nucleophilic displacement of a halide with sodium azide. Key challenges include managing the reactivity of the azide group (explosive risk) and ensuring regioselectivity during cyclopropane formation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like dimerization .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- Spectroscopy : H/C NMR identifies cyclopropane ring protons (δ ~0.8–1.5 ppm) and azidomethyl signals (δ ~3.5–4.0 ppm). IR confirms nitrile (C≡N stretch: ~2200–2250 cm) and azide (N stretch: ~2100 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves cyclopropane ring geometry and azide orientation, critical for reactivity studies .
Q. What are the stability and storage considerations for this compound?
- Methodological Answer : The azide group is thermally and mechanically sensitive. Storage at –20°C in inert solvents (e.g., acetonitrile or DMF) is recommended. Avoid exposure to light, shock, or high temperatures. Stability tests (TGA/DSC) should monitor decomposition thresholds .
Advanced Research Questions
Q. How does the strained cyclopropane ring influence the reactivity of this compound in click chemistry applications?
- Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioorthogonal labeling without catalysts. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify strain effects. Computational modeling (DFT) predicts transition states and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Reproducibility requires:
- Purity Validation : HPLC (>95% purity) and elemental analysis.
- Dose-Response Curves : EC/IC values across multiple cell lines.
- Control Experiments : Compare with analogs lacking the azide or cyclopropane to isolate functional group contributions .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to model binding to enzymes (e.g., cytochrome P450) or receptors.
- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales.
- QSAR Models : Corrogate electronic properties (HOMO/LUMO) with activity data to design derivatives .
Q. What safety protocols are critical when handling this compound in high-energy reactions?
- Methodological Answer :
- Small-Scale Reactions : Use blast shields and remote-controlled equipment for azide-containing reactions.
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize HN vapors.
- Emergency Protocols : Train personnel in azide-specific first aid (e.g., sodium thiosulfate for detoxification) .
Q. How does the electronic nature of the nitrile group affect the compound’s spectroscopic and reactive profiles?
- Methodological Answer : The electron-withdrawing nitrile group polarizes the cyclopropane ring, altering H NMR chemical shifts and reaction kinetics. Hammett substituent constants (σ) quantify electronic effects. Reactivity with nucleophiles (e.g., Grignard reagents) can be studied via kinetic isotope effects (KIE) to probe transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
